N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-13-17(26(2)25-14)20-23-24-21(28-20)22-19(27)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18H,1-2H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKLPFUIKIWWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The 1,3-dimethyl-1H-pyrazol-5-yl subunit is synthesized via cyclocondensation of hydrazine derivatives with β-diketones. A representative protocol involves reacting hydrazine hydrate with acetylacetone (2,4-pentanedione) under acidic conditions (HCl, 80°C, 4–6 hours), yielding 1,3-dimethyl-1H-pyrazole. Alternative methods employ microwave-assisted synthesis to reduce reaction times to 30–45 minutes while maintaining yields >85%.
Key reaction parameters:
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Molar ratio: Hydrazine:acetylacetone = 1:1.05 (prevents diketone dimerization)
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Solvent: Ethanol or water
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Catalyst: p-Toluenesulfonic acid (0.5–1 mol%)
Oxadiazole Ring Formation
The 1,3,4-oxadiazole scaffold is constructed using benzohydrazide intermediates. Benzoic acid derivatives are converted to esters via HOBt/EDC-mediated coupling, followed by hydrazinolysis to yield benzohydrazides. Cyclization with phosphorous oxychloride (POCl) or thionyl chloride (SOCl) generates the oxadiazole ring.
Representative procedure:
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Esterification: React 4-nitrobenzoic acid (1 equiv) with HOBt (1.2 equiv) and EDC (1.5 equiv) in acetonitrile (0°C to RT, 12 hours).
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Hydrazide formation: Treat ester with hydrazine hydrate (3 equiv) in ethanol (reflux, 6 hours).
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Cyclization: Heat benzohydrazide with POCl (5 equiv) at 80°C for 3 hours to form 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine.
Coupling of Pyrazole and Oxadiazole Units
The pyrazole and oxadiazole subunits are linked via nucleophilic aromatic substitution. 5-Amino-1,3,4-oxadiazole derivatives react with 5-bromo-1,3-dimethylpyrazole in dimethylformamide (DMF) at 120°C for 8–12 hours, using potassium carbonate (KCO) as a base. Yields range from 65–78% after silica gel chromatography.
Optimization insight:
Acylation with Diphenylacetyl Chloride
The final step involves N-acylation of the oxadiazole-amine with 2,2-diphenylacetyl chloride. Reactions proceed in dichloromethane (DCM) with triethylamine (TEA) as an acid scavenger (0–5°C, 2 hours, then RT overnight). Crude products are purified via recrystallization from ethanol/water (4:1).
Critical parameters:
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Stoichiometry: 1.2 equiv diphenylacetyl chloride ensures complete conversion.
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Temperature control: Slow addition at 0°C minimizes side reactions (e.g., oxadiazole ring opening).
Reaction Condition Optimization
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|
| Pyrazole synthesis | Ethanol | 80 | 78 → 85 |
| Oxadiazole cyclization | Toluene | 110 | 62 → 71 |
| Coupling | DMF | 120 | 65 → 78 |
| Acylation | DCM | 0 → 25 | 70 → 88 |
Data aggregated from demonstrate that solvent polarity and boiling point directly influence reaction efficiency. For instance, replacing ethanol with isopropanol in pyrazole synthesis reduces yields by 12% due to poorer solubility of acetylacetone.
Catalytic Systems
Lewis acid catalysts (e.g., ZnCl, 5 mol%) enhance oxadiazole cyclization rates by coordinating to the hydrazide carbonyl, facilitating POCl-mediated dehydration. Alternatively, microwave irradiation (300 W, 150°C) reduces cyclization time from 3 hours to 20 minutes with comparable yields.
Analytical Characterization
Spectroscopic Validation
FT-IR (KBr, cm):
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3270 (N–H stretch, oxadiazole amine)
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1685 (C=O, acetamide)
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1602 (C=N, oxadiazole)
H NMR (400 MHz, DMSO-d):
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δ 2.21 (s, 3H, pyrazole-CH)
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δ 2.48 (s, 3H, pyrazole-N–CH)
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δ 5.72 (s, 1H, pyrazole-H)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the acylation step improves throughput:
Waste Management Strategies
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POCl neutralization: Quench with ice-cold NaOH (10%) to form NaPO precipitates.
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DCM recovery: Distillation recovers 85% solvent for reuse.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound could be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: It might be employed in studies investigating its effects on various biological systems, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Benzothiazole-Based Analogs
The European Patent Application (EP3348550A1) describes compounds like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide , where a benzothiazole replaces the oxadiazole-pyrazole system . Key differences include:
- Bioactivity : Benzothiazoles are associated with kinase inhibition and antitumor activity, whereas oxadiazoles are linked to antimicrobial effects .
Oxadiazole-Pyrazole Derivatives
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline () shares the oxadiazole-pyrazole core but substitutes diphenylacetamide with dimethylaniline . Structural analysis reveals:
- Bond Lengths : The N–C bond in the oxadiazole ring (1.290 Å) is shorter than in pyrazole (1.311 Å), attributed to electron withdrawal by oxygen .
- Dihedral Angles : The oxadiazole and pyrazole rings form a dihedral angle of 7.97°, suggesting partial conjugation, while the phenyl group is tilted at 42.74° . This conformational flexibility may influence binding to biological targets compared to the rigid diphenylacetamide group in the target compound.
Substituent Variations on Acetamide
The acetamide group’s substituents critically modulate physicochemical properties:
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 320.39 g/mol. The presence of the pyrazole and oxadiazole rings is significant as these structures are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
In a study investigating the cytotoxicity of pyrazole derivatives on glioma cells (C6 cell line), it was found that certain derivatives exhibited IC50 values ranging from 5.00 µM to 29.85 µM. Specifically, one derivative showed an IC50 of 5.13 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism involved apoptosis induction and cell cycle arrest at various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) .
| Compound | IC50 (C6 Cell Line) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Apoptosis Induction |
| Standard (5-FU) | 8.34 µM | Chemotherapeutic |
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The introduction of the oxadiazole ring has been associated with enhanced antifungal and antibacterial activities.
Case Study: Antifungal Activity
A series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were synthesized and tested for their fungicidal activities. The results indicated that certain derivatives exhibited significant inhibition rates against fungal strains at concentrations around 50 mg/L .
| Compound | Inhibition Rate (%) |
|---|---|
| Benzamide A | 35.7% |
| Benzamide B | 28.6% |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
- Antimicrobial Mechanisms : Interference with microbial cell wall synthesis or metabolic pathways.
Q & A
Q. What are the optimal reaction conditions for synthesizing the 1,3,4-oxadiazole core of this compound?
The synthesis typically involves cyclocondensation reactions. For example, using K₂CO₃ as a base in dimethylformamide (DMF) at room temperature facilitates nucleophilic substitution with RCH₂Cl derivatives . Temperature control (<50°C) is critical to avoid side reactions, and stoichiometric ratios (1:1.1 for thiol:alkyl chloride) ensure high yields. Adjusting reaction time (12–24 hours) and solvent polarity (e.g., DMF vs. DMSO) can optimize purity .
Q. How can researchers purify this compound to achieve >95% purity for biological assays?
Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is effective. For polar byproducts, reverse-phase HPLC with acetonitrile/water mixtures improves separation . Recrystallization from ethanol or methanol is recommended for crystalline derivatives, as demonstrated in oxadiazole-containing analogs .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- NMR : ¹H and ¹³C NMR identify substituents on the pyrazole and oxadiazole rings. For example, the methyl groups on the pyrazole appear as singlets at δ 2.1–2.5 ppm .
- X-ray crystallography : Resolves bond lengths (e.g., N–C bonds in oxadiazole: 1.29–1.31 Å) and dihedral angles between heterocycles, critical for SAR studies .
- HRMS : Confirms molecular ion peaks with <2 ppm error .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence bioactivity?
- Electron-withdrawing groups (e.g., Cl, NO₂) on the pyrazole enhance metabolic stability but may reduce solubility.
- Methyl groups at the 1,3-positions of the pyrazole improve lipophilicity, as seen in analogs with IC₅₀ values <1 μM in enzyme inhibition assays .
- Dihedral angles between the oxadiazole and pyrazole rings (e.g., 7.97°) impact binding to hydrophobic pockets in target proteins .
Q. What computational strategies predict binding modes of this compound with kinase targets?
Molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., EGFR or CDK2) identifies key interactions:
- The oxadiazole ring forms hydrogen bonds with catalytic lysine residues.
- Diphenylacetamide engages in π-π stacking with phenylalanine side chains . MD simulations (>100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. How can contradictory yield data in literature be resolved for its synthesis?
Discrepancies arise from:
- Solvent purity : Anhydrous DMF yields 85–90%, while hydrated solvents drop yields to 60–70% .
- Base selection : K₂CO₃ outperforms NaOH in heterogeneous reactions due to better solubility . Systematic DOE (Design of Experiments) testing variables (temperature, solvent, base) is recommended .
Q. What are the stability profiles of this compound under physiological conditions?
- pH stability : Degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (bloodstream) for >24 hours.
- Thermal stability : Decomposition occurs at >150°C, with TGA showing 5% weight loss at 120°C .
- Light sensitivity : UV-Vis studies indicate photo-degradation under 254 nm light, requiring storage in amber vials .
Q. Which in vitro models best evaluate its pharmacokinetic properties?
- Caco-2 assays : Predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s suggests high bioavailability).
- Microsomal stability : Rat liver microsomes quantify metabolic half-life (t₁/₂ >60 min is desirable) .
- Plasma protein binding : Equilibrium dialysis shows >90% binding, indicating potential dose adjustments .
Methodological Tables
Q. Table 1. Comparative Yields Under Different Synthesis Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25 | 85 | |
| NaOH | DMSO | 50 | 72 | |
| Et₃N | THF | 40 | 68 |
Q. Table 2. Key Bond Lengths from X-ray Crystallography
| Bond | Length (Å) | Significance |
|---|---|---|
| N4–C12 | 1.290 | Oxadiazole conjugation strength |
| N2–C9 | 1.311 | Pyrazole resonance stabilization |
| C–O (oxadiazole) | 1.36 | Enhanced electrophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
